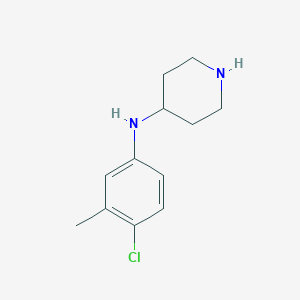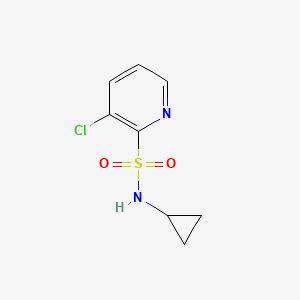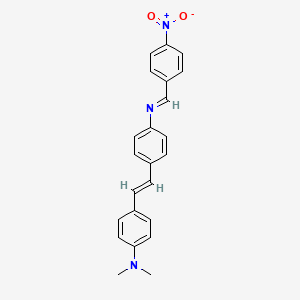
2-Chloro-4-isopropylpyridin-3-amine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a chlorine atom, an isopropyl group, and an amine group attached to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride typically involves the chlorination of 4-(1-methylethyl)-3-pyridinamine. This can be achieved through the reaction of 4-(1-methylethyl)-3-pyridinamine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial for efficient production.
化学反应分析
Types of Reactions
2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines from nitro compounds.
科学研究应用
2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and the isopropyl group play a crucial role in binding to the active site of the target, thereby modulating its activity. The compound may inhibit enzyme activity by forming covalent bonds with the active site residues or by competing with the natural substrate for binding.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-methyl-3-pyridinamine
- 2-Chloro-4-ethyl-3-pyridinamine
- 2-Chloro-4-(1-methylpropyl)-3-pyridinamine
Uniqueness
2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with improved biological activity.
属性
分子式 |
C8H12Cl2N2 |
|---|---|
分子量 |
207.10 g/mol |
IUPAC 名称 |
2-chloro-4-propan-2-ylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-5(2)6-3-4-11-8(9)7(6)10;/h3-5H,10H2,1-2H3;1H |
InChI 键 |
ITRSTYJPBGZXLS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=NC=C1)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



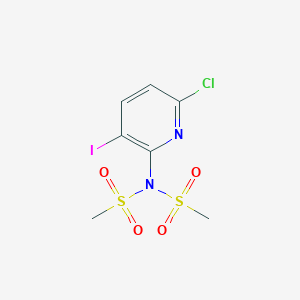
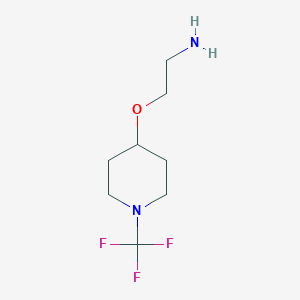
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)
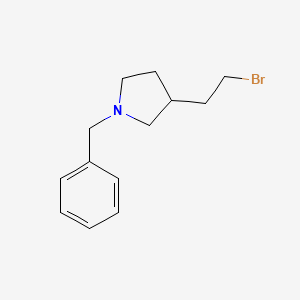
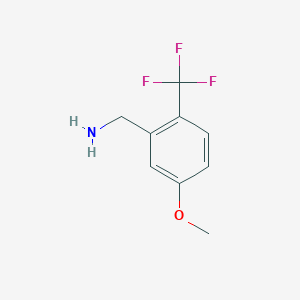
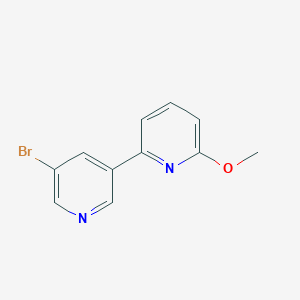
![2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13973976.png)
![1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13973994.png)
![5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)
